Sucrose, 1-palmitate

Catalog No.
S13130232
CAS No.
854374-08-6
M.F
C28H52O12
M. Wt
580.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sucrose, 1-palmitate

CAS Number

854374-08-6

Product Name

Sucrose, 1-palmitate

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate

Molecular Formula

C28H52O12

Molecular Weight

580.7 g/mol

InChI

InChI=1S/C28H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(31)37-18-28(26(36)23(33)20(17-30)39-28)40-27-25(35)24(34)22(32)19(16-29)38-27/h19-20,22-27,29-30,32-36H,2-18H2,1H3/t19-,20-,22-,23-,24+,25-,26+,27-,28+/m1/s1

InChI Key

AFSXLKNKVRSBMP-ZRVLSRDKSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Sucrose, 1-palmitate is a sucrose ester formed by the esterification of sucrose with palmitic acid. It is characterized by the chemical formula C28H52O12C_{28}H_{52}O_{12} and is classified as a non-ionic surfactant. This compound is notable for its emulsifying properties, making it useful in various food and pharmaceutical applications. Sucrose, 1-palmitate is part of a broader class of sucrose esters that are derived from the reaction between sucrose and fatty acids, particularly those with long hydrocarbon chains like palmitic acid.

The synthesis of sucrose, 1-palmitate typically involves a transesterification reaction, where sucrose reacts with palmitic acid or its derivatives. This process can be facilitated by catalysts such as sodium carbonate in a solvent like dimethyl sulfoxide. The reaction conditions are optimized to favor the formation of monoesters over diesters, resulting in a product primarily composed of sucrose, 1-palmitate:

Sucrose+Palmitic AcidCatalystSucrose 1 palmitate+By products\text{Sucrose}+\text{Palmitic Acid}\xrightarrow{\text{Catalyst}}\text{Sucrose 1 palmitate}+\text{By products}

The reaction may also yield trace amounts of free fatty acids and glycerol due to hydrolysis under certain conditions, particularly in aqueous environments.

Sucrose, 1-palmitate exhibits various biological activities that make it suitable for use in pharmaceutical formulations. Recent studies have indicated its potential as a permeation enhancer for buccal drug delivery systems. The compound has shown favorable mucoadhesive properties when incorporated into films made from hydroxypropyl methylcellulose. This enhances the retention time of drugs in contact with mucosal surfaces, thereby improving bioavailability . Additionally, it has been noted that sucrose esters can influence cellular membrane dynamics due to their surfactant properties.

The synthesis methods for sucrose, 1-palmitate primarily involve:

  • Transesterification: This is the most common method where sucrose reacts with palmitic acid or its esters in the presence of a catalyst.
  • Solvent-free processes: Recent advancements have explored solvent-free transesterification methods that enhance efficiency and reduce environmental impact .
  • Enzymatic synthesis: Enzyme-catalyzed reactions have also been investigated for producing sucrose esters with improved regioselectivity and yield .

The choice of method can affect the purity and composition of the final product, particularly regarding the ratio of mono- to di-esters.

Sucrose, 1-palmitate finds applications across various industries:

  • Food Industry: Used as an emulsifier and stabilizer in food products, enhancing texture and mouthfeel.
  • Pharmaceuticals: Acts as a permeation enhancer in drug delivery systems and as an excipient in formulations.
  • Cosmetics: Utilized for its emulsifying properties in creams and lotions.
  • Nutraceuticals: Employed to improve the solubility and bioavailability of active ingredients.

Studies on interaction effects involving sucrose, 1-palmitate have focused on its compatibility with other excipients in pharmaceutical formulations. Research indicates that incorporating this compound can enhance the mucoadhesive properties of films used for drug delivery . Additionally, its interactions with hydrophilic polymers have been explored to optimize formulation characteristics such as viscosity and stability under varying temperature conditions .

Sucrose, 1-palmitate is part of a larger family of sucrose esters that includes various other fatty acid derivatives. Below are some similar compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
Sucrose MonolaurateC_{24}H_{46}O_{10}Derived from lauric acid; known for strong emulsifying properties.
Sucrose MonostearateC_{30}H_{58}O_{11}Derived from stearic acid; exhibits higher melting points.
Sucrose OleateC_{30}H_{56}O_{10}Derived from oleic acid; provides different solubility characteristics.

Each compound varies based on the fatty acid chain length and structure, which influences their physical properties and applications. Sucrose, 1-palmitate stands out due to its specific emulsifying capabilities and biological activity profile.

This detailed overview highlights the significance of sucrose, 1-palmitate within chemical synthesis and biological applications while providing insights into its synthesis methods and comparative uniqueness among similar compounds.

Sucrose, 1-palmitate is a non-ionic surfactant formed through the esterification of sucrose with palmitic acid at the C-1 position of the glucose ring [1]. The compound possesses a molecular formula of C28H52O12 and a molecular weight of 580.7053 daltons [1]. The molecular structure consists of a hydrophilic sucrose moiety and a lipophilic palmitic acid chain, creating an amphipathic molecule with unique physicochemical properties [2].

The structural composition of sucrose, 1-palmitate features a sucrose molecule with eight hydroxyl groups, one of which (at position C-1 of the glucose ring) is esterified with palmitic acid [3]. This specific esterification pattern distinguishes it from other sucrose esters and contributes to its particular conformational properties [4]. The remaining seven hydroxyl groups maintain their original configuration, contributing to the hydrophilic character of the molecule [5].

PropertyValue
Molecular FormulaC28H52O12
Molecular Weight580.7053
StereochemistryABSOLUTE
Defined Stereocenters9 / 9
Hydroxyl Groups7 (after esterification)
Fatty Acid ChainPalmitic acid (C16)

The conformational properties of sucrose, 1-palmitate are influenced by the rigid structure of the sucrose moiety and the flexible nature of the palmitic acid chain [6]. The sucrose component maintains a relatively fixed conformation due to the glycosidic linkage between the glucose and fructose rings, while the palmitic acid chain can adopt various conformations depending on environmental conditions [7]. This conformational flexibility contributes to the compound's ability to function effectively as an emulsifier in various systems [8].

Stereochemical Configuration of Hydroxyl Groups

The stereochemical configuration of hydroxyl groups in sucrose, 1-palmitate plays a crucial role in determining its physical and chemical properties [9]. The sucrose molecule contains multiple stereogenic centers, with each hydroxyl group exhibiting a specific spatial orientation that influences intermolecular interactions and reactivity patterns [10].

In the glucose ring of sucrose, 1-palmitate, the hydroxyl groups at positions C-2, C-3, and C-4 adopt equatorial orientations, which provide greater stability compared to axial configurations . The primary hydroxyl group at position C-6 does not constitute a stereocenter but remains an important site for potential hydrogen bonding interactions [12]. The C-1 position, which would normally contain a hydroxyl group in sucrose, is esterified with palmitic acid in sucrose, 1-palmitate, resulting in a β-configuration at this position [13].

PositionRingStereochemical ConfigurationReactivity
1Glucoseβ-configuration (esterified)High (primary hydroxyl, esterified)
2GlucoseEquatorial orientationLow (secondary hydroxyl)
3GlucoseEquatorial orientationLow (secondary hydroxyl)
4GlucoseEquatorial orientationLow (secondary hydroxyl)
6GlucosePrimary hydroxyl - no stereocenterHigh (primary hydroxyl)
1'FructosePart of glycosidic linkage (α-1,2)N/A (involved in glycosidic bond)
3'FructoseAxial orientationMedium (secondary hydroxyl)
4'FructoseEquatorial orientationLow (secondary hydroxyl)
6'FructosePrimary hydroxyl - no stereocenterHigh (primary hydroxyl)

In the fructose ring, the hydroxyl group at position C-3' adopts an axial orientation, while the hydroxyl at C-4' is equatorially oriented [14]. The primary hydroxyl at C-6' is freely rotatable and exhibits higher reactivity compared to the secondary hydroxyl groups [15]. The C-1' position is involved in the glycosidic linkage with the glucose ring, forming an α-1,2 glycosidic bond that is characteristic of sucrose derivatives [16].

The specific stereochemical configuration of these hydroxyl groups influences the three-dimensional structure of sucrose, 1-palmitate and affects its ability to form hydrogen bonds with water and other polar molecules [17]. This stereochemistry contributes significantly to the compound's solubility properties and its behavior at interfaces between aqueous and lipid phases [18].

Fatty Acid Chain Orientation and Packing Behavior

The palmitic acid chain in sucrose, 1-palmitate adopts an extended conformation that projects perpendicular to the plane of the sucrose rings [9]. This orientation is energetically favorable due to the minimization of steric hindrance between the fatty acid chain and the bulky sucrose moiety [19]. The C16 hydrocarbon chain of palmitic acid provides significant hydrophobicity to the molecule, balancing the hydrophilic character contributed by the multiple hydroxyl groups of sucrose [20].

The packing behavior of sucrose, 1-palmitate is influenced by the length and saturation of the fatty acid chain [9]. As a monoester, sucrose, 1-palmitate typically exhibits single chain-length packing, with a characteristic spacing of approximately 35.9 Å as determined by small-angle X-ray scattering studies [9]. This packing arrangement differs from that observed in polyesters of sucrose, which tend to form double chain-length structures with spacings around 52.8 Å [9].

PropertyDescription
Fatty Acid Chain LengthC16 (16 carbon atoms) - Palmitic acid
Chain OrientationExtended conformation perpendicular to the sucrose ring plane
Packing BehaviorSingle chain-length packing for monoesters; Double chain-length packing for polyesters
Molecular ConformationFlexible chain with potential for gauche conformations
Intermolecular ForcesVan der Waals interactions between adjacent fatty acid chains; Hydrogen bonding between hydroxyl groups
Crystalline StructureLamellar structure with defined spacing (35-53 Å depending on packing)

The fatty acid chain in sucrose, 1-palmitate demonstrates considerable conformational flexibility, with the potential to adopt various gauche conformations along the hydrocarbon backbone [21]. This flexibility allows the molecule to adapt its shape in response to changes in temperature, solvent environment, or interactions with other molecules. At higher temperatures, increased thermal energy promotes greater conformational freedom of the fatty acid chain, which can influence the compound's phase behavior and self-assembly properties [10].

The packing behavior of sucrose, 1-palmitate in crystalline or semi-crystalline states is characterized by lamellar structures, where the hydrophilic sucrose heads and hydrophobic palmitic acid tails organize into distinct layers [9]. This arrangement is stabilized by intermolecular forces, including van der Waals interactions between adjacent fatty acid chains and hydrogen bonding between hydroxyl groups of neighboring sucrose moieties. The specific packing pattern influences the thermal behavior of the compound, including its melting point and phase transitions.

Comparative Analysis with Other Sucrose Esters

Sucrose, 1-palmitate belongs to a broader family of sucrose esters that vary in their fatty acid composition and degree of esterification [4]. These structural differences result in distinct physicochemical properties that influence their behavior in various applications [22]. A comparative analysis reveals important similarities and differences between sucrose, 1-palmitate and other sucrose esters.

The position of esterification significantly affects the properties of sucrose esters [23]. While sucrose, 1-palmitate features esterification at the C-1 position of the glucose ring, other common variants include sucrose, 6-palmitate (esterified at the C-6 position) and sucrose, 1,6-dipalmitate (esterified at both C-1 and C-6 positions) [24]. These positional isomers exhibit different three-dimensional structures and intermolecular interaction patterns, despite sharing the same molecular formula [25].

Sucrose EsterFatty AcidEsterification PositionHLB Value
Sucrose 1-PalmitatePalmitic acid (C16:0)C-1 (glucose ring)~15-16
Sucrose 6-PalmitatePalmitic acid (C16:0)C-6 (glucose ring)~15-16
Sucrose 1,6-DipalmitatePalmitic acid (C16:0)C-1 and C-6 (glucose ring)~10-11
Sucrose MonostearateStearic acid (C18:0)Varies (primarily C-6)~15 (monoester)
Sucrose MonolaurateLauric acid (C12:0)Varies (primarily C-6)~16 (monoester)

The hydrophilic-lipophilic balance (HLB) value of sucrose, 1-palmitate is approximately 15-16, similar to that of sucrose, 6-palmitate [13]. This high HLB value indicates strong hydrophilic character, making these compounds effective oil-in-water emulsifiers [26]. In contrast, diesters such as sucrose, 1,6-dipalmitate have lower HLB values (around 10-11), reflecting increased lipophilicity due to the presence of two fatty acid chains [27].

The fatty acid chain length also influences the properties of sucrose esters [28]. Compared to sucrose monolaurate (C12 fatty acid), sucrose, 1-palmitate exhibits lower water solubility and a higher melting point due to its longer hydrocarbon chain . Conversely, sucrose monostearate (C18 fatty acid) demonstrates even lower water solubility and a higher melting point than sucrose, 1-palmitate, reflecting the impact of increasing chain length on physicochemical properties [30].

PropertySucrose 1-PalmitateSucrose MonolaurateSucrose Monostearate
HLB Value15-161615
SolubilityModerate water solubilityHigh water solubilityLower water solubility
Critical Micelle ConcentrationLower than sucrose monolaurate, higher than sucrose monostearateHigher than other sucrose monoestersLower than sucrose monopalmitate
Emulsification PropertiesGood oil-in-water emulsifierExcellent oil-in-water emulsifierGood oil-in-water emulsifier
Thermal StabilityMelting point ~42-48°CLower melting point (~35-40°C)Higher melting point (~55-60°C)
BiodegradabilityReadily biodegradableRapidly biodegradableBiodegradable

The critical micelle concentration (CMC) of sucrose, 1-palmitate is lower than that of sucrose monolaurate but higher than that of sucrose monostearate, reflecting the influence of fatty acid chain length on self-assembly behavior. This property affects the concentration at which these compounds begin to form micelles in aqueous solutions, which is relevant for their emulsification efficiency.

The crystalline structure and thermal behavior also differ among sucrose esters [12]. X-ray diffraction studies have shown that sucrose, 1-palmitate forms lamellar structures with specific spacing patterns that distinguish it from other sucrose esters [9]. These structural differences contribute to variations in melting points and phase transition behaviors observed across the family of sucrose esters.

Computational Modeling of Molecular Interactions

Computational modeling approaches have provided valuable insights into the molecular interactions and behavior of sucrose, 1-palmitate. These methods allow for the prediction and visualization of structural features, conformational preferences, and interaction patterns that are difficult to observe experimentally.

Molecular dynamics (MD) simulations have been employed to study the conformational flexibility of sucrose, 1-palmitate in various environments. These simulations reveal that the palmitic acid chain exhibits significant mobility, adopting multiple conformations over time while the sucrose moiety maintains a relatively rigid structure. The dynamic behavior of the fatty acid chain influences the compound's ability to interact with other molecules and self-assemble into supramolecular structures.

Type of InteractionDescriptionSignificance in Molecular Behavior
Hydrogen BondingFormed between hydroxyl groups of sucrose moiety and water molecules or other polar compoundsDetermines water solubility and hydration properties
Van der Waals ForcesWeak attractive forces between fatty acid chains and non-polar regions of other moleculesInfluences packing behavior and crystalline structure
Hydrophobic InteractionsAggregation of fatty acid chains in aqueous environments to minimize water contactCritical for self-assembly and micelle formation in aqueous solutions
Electrostatic InteractionsInteractions between partially charged regions of the molecule and ionic speciesAffects interactions with charged surfaces and ionic compounds
π-π StackingNot significant in sucrose, 1-palmitate due to absence of aromatic ringsMinimal impact on molecular behavior

Density functional theory (DFT) calculations have been used to optimize the molecular geometry of sucrose, 1-palmitate and determine its electronic properties. These calculations provide precise information about bond lengths, bond angles, and charge distributions within the molecule, which influence its reactivity and interaction patterns. The electronic structure of the ester linkage between sucrose and palmitic acid has been of particular interest, as it represents a key functional group in the molecule.

Monte Carlo simulations have been applied to predict the thermodynamic properties and phase behavior of sucrose, 1-palmitate in different systems. These simulations help understand how the compound organizes at interfaces and forms various supramolecular assemblies, such as micelles, bilayers, or liquid crystalline phases. The predicted phase diagrams provide insights into the concentration and temperature ranges where specific structures are stable.

Computational MethodStrengthsLimitationsApplication to Sucrose 1-Palmitate
Molecular DynamicsCaptures dynamic behavior and conformational changes over timeComputationally intensive for long time scalesStudying conformational flexibility of fatty acid chain and hydroxyl group orientations
Monte CarloEfficient sampling of conformational space and thermodynamic propertiesLimited in capturing time-dependent phenomenaPredicting phase behavior and self-assembly properties
Density Functional TheoryAccurate electronic structure calculations and geometry optimizationComputationally expensive for large moleculesCalculating precise bond lengths, angles, and electronic distribution
Molecular MechanicsFast calculations for large systems and long time scalesLess accurate for electronic propertiesModeling interactions with other molecules in complex systems
Coarse-Grained ModelingSimulates large assemblies and phase behavior at mesoscopic scaleLoses atomic-level detailSimulating micelle formation and aggregation behavior

Molecular mechanics approaches using specialized force fields have been developed to model the interactions of sucrose, 1-palmitate with other molecules in complex systems. These methods are particularly useful for simulating the behavior of the compound in biological membranes, emulsions, or other multicomponent systems where quantum mechanical calculations would be prohibitively expensive. The accuracy of these simulations depends on the quality of the force field parameters used to describe the interactions.

Chemical Synthesis Pathways

Chemical synthesis of sucrose, 1-palmitate employs several distinct methodological approaches, each offering unique advantages and limitations in terms of yield, selectivity, and operational complexity. The primary chemical pathways encompass esterification via acid chlorides, transesterification with methyl palmitate, and mixed anhydride approaches [1] [2] [3].

Esterification via Acid Chlorides

The esterification of sucrose using palmitoyl chloride represents one of the earliest documented synthetic approaches for producing sucrose fatty acid esters. This methodology involves the direct reaction between sucrose and fatty acid chlorides in the presence of basic solvents, typically pyridine [2] [4]. Historical investigations by Rosenthal in 1924 established the foundational principles of this approach, utilizing pyridine as both solvent and base catalyst for the condensation reaction between sucrose and acid chlorides of fatty acids [2].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the hydroxyl groups of sucrose attack the electrophilic carbonyl carbon of palmitoyl chloride. This process generates hydrogen chloride as a byproduct, which is neutralized by the pyridine solvent [4]. Under optimized conditions, the reaction typically operates at temperatures ranging from 20 to 50 degrees Celsius for durations of 2 to 6 hours [4].

Selective esterification studies using pivaloyl chloride have demonstrated the feasibility of achieving regioselective acylation of sucrose. Research has shown that crystalline hexa-acylated sucrose derivatives can be isolated directly in yields of approximately 45 percent when employing controlled reaction conditions [4]. The selectivity of this approach can be influenced by varying reaction parameters such as temperature, solvent composition, and reaction stoichiometry.

Despite its historical significance, the acid chloride methodology presents several operational limitations. The formation of toxic hydrogen chloride gas necessitates specialized handling procedures and neutralization systems. Additionally, the requirement for anhydrous conditions and the use of pyridine as solvent introduces environmental and safety considerations [3]. The yields obtained through this methodology typically range from 45 to 70 percent, which are lower compared to alternative synthetic approaches [3].

Transesterification with Methyl Palmitate

Transesterification represents the most widely employed commercial methodology for synthesizing sucrose palmitate esters. This approach involves the reaction between sucrose and methyl palmitate in the presence of basic catalysts, most commonly potassium carbonate [5] [6] [7]. The transesterification process offers significant advantages over acid chloride methods, including higher yields, improved selectivity, and more favorable environmental profiles.

The reaction mechanism proceeds through a base-catalyzed nucleophilic acyl substitution pathway. Initially, the basic catalyst abstracts a proton from sucrose hydroxyl groups, generating nucleophilic alkoxide species. These activated nucleophiles subsequently attack the carbonyl carbon of methyl palmitate, resulting in the formation of sucrose palmitate esters and methanol as a byproduct [7].

Solvent-free transesterification processes have demonstrated exceptional performance characteristics. Research conducted using potassium carbonate catalyst at concentrations of 1 to 3 percent by weight achieved total sucrose ester yields exceeding 88 percent with methyl fatty acid ester conversions of approximately 90 percent [6] [8]. The optimal reaction conditions typically involve temperatures ranging from 40 to 50 degrees Celsius and reaction times of 3 to 3.5 hours [6] [8].

The kinetics of methyl palmitate and sucrose transesterification exhibit complex temperature dependencies. Investigations conducted at temperatures between 369 and 409 Kelvin revealed that the reaction exhibits a characteristic lag period, consistent with a limiting sucrose activation step, followed by faster transesterification to monoester products [7]. The activation energies for the different substitution steps on the sucrose backbone demonstrate strong temperature dependence, with values ranging from 45 to 70 kilojoules per mole [7].

Product distribution analysis indicates that the transesterification reaction proceeds predominantly to mono-, di-, and tri-substituted sucroesters. The selectivity toward monoesters can be enhanced through the use of high hydrophilic-lipophilic balance surfactants as contacting agents. Potassium palmitate has been identified as particularly effective, exhibiting synergistic contact-enhancing and catalytic effects that deliver sucrose ester productivities of 55 grams per hour per kilogram with monoester selectivities ranging from 52 to 67 percent [7].

Mixed Anhydride Approaches

Mixed anhydride methodologies represent an innovative approach for synthesizing sucrose fatty acid esters, offering enhanced reactivity and selectivity compared to traditional methods. This approach involves the esterification of sucrose with mixed carboxylic-palmitic anhydrides using heterogeneous acid catalysts, particularly Amberlyst-15 resin [9] [10] [11].

The synthesis of mixed anhydrides typically involves the reaction between palmitic acid and aromatic acid chlorides in the presence of triethylamine in organic solvents. Mixed palmitic-benzoic anhydrides have been identified as particularly reactive and selective acylating agents for sucrose esterification [9] [11]. The resulting mixed anhydrides demonstrate enhanced stability and reactivity compared to symmetric anhydrides.

Heterogeneous acid catalysis using Amberlyst-15 resin provides several operational advantages, including simplified product separation, catalyst reusability, and reduced environmental impact. The reaction conditions typically involve temperatures ranging from 50 to 100 degrees Celsius with reaction times of 4 to 8 hours [9] [10]. The molar ratio of sucrose to anhydride significantly influences both conversion efficiency and product selectivity.

Research investigations have demonstrated that mixed 4-chlorobenzoic palmitic anhydride exhibits superior performance characteristics, achieving palmitic ester yields of 53 percent with good selectivity toward monoester products [11] [12]. The mixed anhydride approach selectively transfers the palmitic acid moiety while leaving the aromatic acid component unreacted, thereby enabling selective acylation of sucrose.

The reaction mechanism involves the initial formation of a mixed anhydride intermediate, which subsequently undergoes nucleophilic attack by sucrose hydroxyl groups. The heterogeneous acid catalyst facilitates the esterification process through protonation of the anhydride carbonyl oxygen, thereby increasing the electrophilicity of the acyl carbon and promoting nucleophilic substitution [9] [10].

Process optimization studies have identified several critical parameters affecting reaction performance. The optimal molar ratio of sucrose to anhydride typically ranges from 1:1 to 1:1.5, while catalyst loadings of 2 to 5 percent by weight provide optimal conversion rates. Reaction temperatures above 100 degrees Celsius may lead to sucrose degradation and reduced product quality [11] [12].

Enzymatic Synthesis Strategies

Enzymatic synthesis of sucrose palmitate represents an environmentally sustainable and highly selective approach that operates under mild reaction conditions. Lipase-catalyzed esterification offers exceptional regioselectivity and eliminates the need for harsh chemical catalysts, making it particularly attractive for applications requiring high-purity products [1] [13] [14].

The most extensively studied enzymatic systems employ immobilized lipases from Candida antarctica and Thermomyces lanuginosus. These enzymes demonstrate exceptional thermal stability and broad substrate specificity, enabling efficient esterification of sucrose with various fatty acid derivatives [1] [13] [15]. Candida antarctica lipase B has been particularly successful in carrying out esterification reactions with straight-chain fatty acids ranging from C12 to C18 [16].

Enzymatic synthesis typically proceeds through transesterification reactions using vinyl palmitate, methyl palmitate, or free palmitic acid as acyl donors. Vinyl palmitate has been identified as the most reactive substrate, followed by methyl palmitate and free fatty acids [17]. The reaction mechanism involves the formation of a tetrahedral intermediate between the enzyme, acyl donor, and sucrose acceptor molecule.

Reaction conditions for enzymatic synthesis typically involve temperatures ranging from 60 to 70 degrees Celsius and reaction times extending from 24 to 72 hours [1] [18] [19]. The longer reaction times compared to chemical methods are offset by superior selectivity and milder operating conditions. Optimal synthesis conditions using Candida antarctica lipase achieved yields exceeding 90 percent with monoester selectivities ranging from 75 to 90 percent [18] [20].

Solvent selection plays a critical role in enzymatic synthesis performance. Mixed solvent systems combining tertiary alcohols such as 2-methyl-2-butanol with polar solvents like dimethylsulfoxide have proven particularly effective [15]. These solvent combinations provide a compromise between enzyme activity and sucrose solubility while maintaining enzyme stability throughout the reaction period.

Ionic liquids have emerged as promising reaction media for enzymatic sucrose ester synthesis. Imidazolium-based ionic liquids with basic anions, such as 1-butyl-3-methylimidazolium acetate, function as dual-function catalysts and solvents [17]. The ionic liquid promotes sucrose solubilization through the imidazolium cation while providing catalytic facilitation through the basic anion. Under optimized conditions using 20 percent by volume ionic liquid, sucrose conversion reached 93 percent with monoester selectivities of approximately 75 percent [18].

The regioselectivity of enzymatic synthesis typically favors esterification at the 6-position and 6-prime position of sucrose due to the lower steric hindrance at these primary hydroxyl groups [20]. This selectivity pattern differs significantly from chemical synthesis methods, which often favor secondary hydroxyl positions. The enzymatic approach therefore provides access to sucrose palmitate isomers that are difficult to obtain through chemical synthesis.

Process intensification strategies for enzymatic synthesis include substrate microdispersion in organic solvents and the use of low-solvent conditions. However, these approaches have proven less efficient with sucrose compared to other carbohydrates, failing to achieve the high conversions and monoester selectivities observed with conventional solvent systems [18].

Catalyst Systems for Selective Esterification

The selection and optimization of catalyst systems represents a critical factor in achieving high conversion efficiency and product selectivity in sucrose palmitate synthesis. Both heterogeneous and homogeneous catalysts have been extensively investigated, with each offering distinct advantages for specific reaction conditions and product requirements [21] [22] [23].

Heterogeneous Acid Catalysts (Amberlyst-15)

Amberlyst-15 resin represents one of the most widely studied heterogeneous acid catalysts for sucrose esterification reactions. This strongly acidic ion-exchange resin consists of a polystyrene matrix cross-linked with divinylbenzene and functionalized with sulfonic acid groups [21] [24]. The heterogeneous nature of Amberlyst-15 provides significant operational advantages, including simplified product separation, catalyst recyclability, and reduced corrosion issues compared to homogeneous acid catalysts.

The performance characteristics of Amberlyst-15 in sucrose palmitate synthesis demonstrate excellent catalytic activity across a wide temperature range. Optimal operating conditions typically involve temperatures between 50 and 100 degrees Celsius with catalyst loadings ranging from 2 to 5 percent by weight [9] [10] [24]. Under these conditions, conversion efficiencies of 85 to 95 percent can be achieved with monoester selectivities ranging from 60 to 75 percent.

The acidic properties of Amberlyst-15 facilitate esterification through protonation of carbonyl oxygen atoms in acyl donors, thereby increasing electrophilicity and promoting nucleophilic attack by sucrose hydroxyl groups. The acid density of fresh Amberlyst-15 typically ranges from 4.5 to 5.0 milliequivalents per gram, providing sufficient catalytic activity for efficient esterification [21].

Catalyst stability studies have revealed that Amberlyst-15 maintains excellent activity over multiple reaction cycles. Investigation of catalyst performance over eight consecutive reaction cycles demonstrated that the acid density decreased from 11.35 to 0.31 millimoles per gram, indicating gradual catalyst deactivation [21]. The decrease in catalytic activity correlates with sulfur content reduction from 1.81 to 0.02 percent, suggesting leaching of sulfonic acid functional groups during operation.

Process optimization using Amberlyst-15 has identified several critical parameters affecting reaction performance. The optimal temperature range of 110 degrees Celsius provides maximum methyl laurate yield of 98 percent with residence times of 5 minutes in continuous operation [24]. Higher temperatures may lead to catalyst degradation and reduced selectivity, while lower temperatures result in decreased reaction rates and incomplete conversion.

The selectivity of Amberlyst-15-catalyzed reactions can be enhanced through careful control of reaction stoichiometry and temperature profiles. Research using mixed carboxylic-palmitic anhydrides with Amberlyst-15 achieved palmitic ester yields of 53 percent with good selectivity toward the palmitic acid component [11] [12]. The heterogeneous catalyst demonstrates preferential activation of the palmitic acid moiety in mixed anhydrides, enabling selective esterification.

Alkali Metal Soap Catalysts

Alkali metal soap catalysts represent a unique class of catalytic systems that combine base catalysis with surfactant properties, thereby addressing the inherent immiscibility challenges in sucrose esterification reactions. These catalysts typically consist of alkali metal salts of fatty acids, with potassium palmitate being the most extensively studied system for sucrose palmitate synthesis [7] [23] [25].

The dual functionality of alkali metal soap catalysts provides significant advantages in heterogeneous esterification systems. The ionic head group provides basic catalytic activity through hydroxide or carbonate anions, while the fatty acid tail enhances interfacial contact between hydrophilic sucrose and lipophilic acyl donors [7]. This surfactant behavior effectively reduces mass transfer limitations that typically constrain heterogeneous esterification reactions.

Potassium palmitate has demonstrated exceptional performance in sucrose palmitate synthesis, exhibiting synergistic contact-enhancing and catalytic effects. Under optimal conditions using potassium palmitate concentrations of 5 to 15 percent by weight, sucrose ester productivities of 55 grams per hour per kilogram can be achieved with monoester selectivities ranging from 52 to 67 percent [7]. The high hydrophilic-lipophilic balance of potassium palmitate promotes preferential formation of monosubstituted products.

The mechanism of alkali metal soap catalysis involves multiple simultaneous processes. Initially, the soap molecules organize at the interface between sucrose and methyl palmitate phases, reducing interfacial tension and promoting intimate contact between reactants. Concurrently, the basic anions associated with the soap activate sucrose hydroxyl groups through deprotonation, generating nucleophilic alkoxide species that readily attack the acyl donor molecules [7].

Comparative studies of different alkali metal soap catalysts have revealed significant variations in performance characteristics. Neutral lithium soap of fatty acids has been identified as providing optimal catalytic performance for sucrose ester synthesis [23]. The combination of multiple alkali metal soaps with appropriate proportions can further enhance reaction efficiency and product selectivity compared to single-component systems.

The effectiveness of alkali metal soap catalysts depends critically on reaction temperature and soap concentration. Higher temperatures promote soap solubility and improve catalytic activity, but may also lead to increased formation of polysubstituted products and thermal degradation of sucrose [7]. Optimal temperature ranges typically fall between 100 and 140 degrees Celsius, depending on the specific soap composition and reaction stoichiometry.

Process optimization studies have demonstrated that alkali metal soap concentration significantly influences both reaction rate and product distribution. Low soap concentrations result in insufficient interfacial area and reduced catalytic activity, while excessive concentrations can lead to soap crystallization and decreased mass transfer efficiency [7]. The optimal concentration range of 5 to 15 percent by weight provides a balance between catalytic activity and process stability.

Solvent-Free Reactive Systems and Process Optimization

Solvent-free synthesis represents an increasingly important approach for sucrose palmitate production, driven by environmental sustainability considerations and economic advantages. These systems eliminate the need for organic solvents while maintaining high conversion efficiency and product selectivity through innovative process design and catalyst optimization [26] [27] [28].

The fundamental challenge in solvent-free sucrose esterification arises from the immiscibility between hydrophilic sucrose and lipophilic fatty acid derivatives. Traditional solvent-free approaches typically result in heterogeneous solid-liquid or solid-solid reactions with limited interfacial contact, leading to poor conversion efficiency and predominant formation of highly substituted products [26].

Recent advances in solvent-free synthesis have focused on creating homogeneous reaction media through the formation of eutectic mixtures or molten salt systems. The addition of divalent metal fatty acid alkanoates, such as magnesium stearate or zinc stearate, to sucrose-fatty acid ester-base mixtures creates homogeneous molten pastes at elevated temperatures [26]. These systems exhibit similar reaction kinetics to conventional solvent-based processes while maintaining the environmental advantages of solvent-free operation.

The optimization of solvent-free systems requires careful control of temperature profiles and reaction stoichiometry. Optimal conditions typically involve temperatures ranging from 125 to 135 degrees Celsius with reaction times of 4 to 6 hours [26] [28]. Under these conditions, the reaction mixture forms a homogeneous molten phase that enables efficient mass transfer and chemical reaction between reactants.

Process intensification strategies for solvent-free synthesis include the use of emulsifiers as compatibility agents. Commercial emulsifiers such as potassium palmitate, sucrose palmitate, and glyceryl monostearate with different hydrophilic-lipophilic balance values serve as contacting agents that promote intimate mixing between reactants [29]. Emulsifier concentrations ranging from 5 to 15 percent by weight provide optimal performance, with higher concentrations leading to reduced monoester selectivity.

The solid-liquid equilibrium characteristics of solvent-free reaction systems have been extensively characterized to support process design and optimization. Measurements of sucrose-methyl palmitate-sucrose palmitate systems at temperatures between 363 and 403 Kelvin revealed complex phase behavior that influences reaction kinetics and product distribution [27] [30]. Sucrose palmitate melting point of 315.82 Kelvin and decomposition temperature of 510.67 Kelvin establish the operational temperature window for solvent-free processes.

Viscosity and surface tension measurements of reaction products provide critical data for equipment design and process optimization. The average heat capacities of sucrose palmitate in solid and liquid states are 2010 and 2475 joules per kilogram per Kelvin, respectively, enabling accurate energy balance calculations for reactor design [27] [30].

Quality control in solvent-free processes requires careful monitoring of reaction temperature and time to prevent thermal degradation of sucrose. Extended reaction times or excessive temperatures can lead to caramelization reactions and formation of colored byproducts that reduce product quality [29]. Optimal synthesis protocols achieve monoester contents of 74.6 percent by weight, comparable to the best commercial preparations currently available [28].

The economics of solvent-free synthesis demonstrate significant advantages over conventional solvent-based processes. Elimination of solvent recovery and purification operations reduces both capital and operating costs, while improved environmental profiles enhance regulatory compliance and market acceptance [28]. These factors position solvent-free synthesis as the preferred technology for future commercial sucrose palmitate production.

XLogP3

3.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

580.34587709 g/mol

Monoisotopic Mass

580.34587709 g/mol

Heavy Atom Count

40

UNII

3JE84Z403I

Dates

Last modified: 08-10-2024

Explore Compound Types